What are the physical and chemical properties of Sodium 3-aminothiophene-2-carboxylate?
What are the physical and chemical properties of Sodium 3-aminothiophene-2-carboxylate?
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium 3-aminothiophene-2-carboxylate
Introduction
Sodium 3-aminothiophene-2-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a functionalized thiophene, it serves as a versatile and crucial building block for the synthesis of a wide array of more complex molecules. The strategic placement of an amino group and a carboxylate on the thiophene ring imparts a unique reactivity profile, making it a valuable precursor for developing novel therapeutic agents and advanced organic materials. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
The fundamental identity of a compound is rooted in its structure. Sodium 3-aminothiophene-2-carboxylate is the sodium salt of 3-aminothiophene-2-carboxylic acid. The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing carboxylate group (-COO⁻Na⁺) at adjacent positions (C3 and C2, respectively) dictates its electronic properties and chemical behavior.
Caption: Key reactivity pathways for Sodium 3-aminothiophene-2-carboxylate.
Synthesis and Experimental Protocols
The synthesis of 3-aminothiophenes is most commonly achieved through the Gewald reaction or variations thereof. The following protocols outline a general pathway from commercially available starting materials to the final sodium salt.
Workflow: Synthesis of Sodium 3-aminothiophene-2-carboxylate
Caption: General workflow for the synthesis of the target compound.
Protocol 1: Synthesis of Ethyl 2-aminothiophene-3-carboxylate (Gewald Reaction)
The Gewald reaction is a one-pot synthesis that combines a ketone (or aldehyde), an activated nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. [1][2]
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Reaction Setup : To a stirred mixture of an appropriate ketone (e.g., cyclohexanone, 10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL), add a catalytic amount of an amine base such as morpholine or diethylamine (2 mmol).
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Heating : Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup : After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.
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Purification : Collect the crude product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure ester. [1]
Protocol 2: Saponification and Formation of the Sodium Salt
This step converts the synthesized ester into the target sodium salt. [3]
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Reaction : Dissolve the Ethyl 2-aminothiophene-3-carboxylate derivative (5 mmol) in ethanol. Add an aqueous solution of sodium hydroxide (e.g., 4N NaOH, 6 mmol).[3]
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Heating : Heat the mixture under reflux for 2-3 hours until the ester is fully consumed (monitored by TLC).
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Isolation : Cool the reaction mixture. The sodium salt may precipitate upon cooling or after partial removal of the ethanol. The product can be collected by filtration or by evaporating the solvent to dryness. The resulting solid is Sodium 3-aminothiophene-2-carboxylate, which can be used directly or purified further by recrystallization if necessary.
Applications in Research and Drug Development
The 3-aminothiophene-2-carboxylate scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds.
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Anticancer Agents : Derivatives have been identified as novel cytostatic agents with high selectivity for specific cancer cell lines, including T-cell lymphoma, prostate cancer, and kidney carcinoma. [4]They have been shown to induce apoptosis and cause cell cycle arrest, making them promising leads for new cancer therapies. [5][4]* Enzyme Inhibitors : This scaffold is effective for designing enzyme inhibitors. For example, derivatives have shown potent inhibitory activity against D-amino acid oxidase (DAO), an enzyme implicated in neurological disorders. [6]* Kinase Inhibitors : The core structure is used in the synthesis of kinase inhibitors, which are a major class of drugs for treating cancer and inflammatory diseases. [7]* Antiviral and Anti-inflammatory Agents : The versatility of the thiophene ring and its functional groups allows for the development of compounds with antiviral and anti-inflammatory properties. [7][8]* Materials Science : The conjugated thiophene system is a fundamental component in organic electronics, and functionalized thiophenes like this are used to build organic semiconductors and dyes. [1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
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Hazard Identification : The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation. [9][10]* GHS Pictogram : GHS07 (Exclamation Mark)
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Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [9]* Precautionary Statements :
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P261: Avoid breathing dust. [9] * P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [11]* Handling : Handle in a well-ventilated area, preferably in a fume hood. Use standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust.
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Conclusion
Sodium 3-aminothiophene-2-carboxylate is a foundational chemical intermediate whose value lies in its structural simplicity combined with high chemical reactivity. Its physical stability and well-defined reaction pathways make it an indispensable tool for synthetic chemists. From creating highly selective anticancer agents to developing novel organic materials, the applications of this compound are both broad and impactful. This guide has provided the core technical details necessary for researchers to effectively and safely utilize this versatile building block in their scientific endeavors.
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- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALU
- Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PMC.
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- 3-Aminothiophene-2-carboxylicacid,sodiumsalt | 78756-27-1. Sigma-Aldrich.
- 78756-27-1|Sodium 3-aminothiophene-2-carboxyl
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- Methyl 3-aminothiophene-2-carboxyl
- US4847386A - Process for preparing thiophene derivatives.
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Vari
- 3-Amino-2-thiophenecarboxylic acid | C5H5NO2S | CID 1512497. PubChem - NIH.
- CAS 22288-78-4: Methyl 3-aminothiophene-2-carboxyl
- Methyl 2-aminothiophene-3-carboxylate - Safety D
- Methyl 3-amino-2-thiophenecarboxyl
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- SAFETY D
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel
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